molecular formula C16H23Cl2N3O3 B12843365 tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B12843365
M. Wt: 376.3 g/mol
InChI Key: NREABQLXZXKVGX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a dichloropyrimidine moiety linked via a methoxymethyl group at the 2-position of the piperidine ring. The tert-butyl carbamate group at the 1-position provides steric protection and modulates solubility .

  • Molecular Formula: C₁₆H₂₃Cl₂N₃O₃
  • Molecular Weight: 376.28 g/mol
  • SMILES: CC(C)(C)OC(=O)N1C(COCC2=CN=C(N=C2Cl)Cl)CCCC1
  • Key Functional Groups:
    • Dichloropyrimidinyl (electron-deficient aromatic ring)
    • Methoxymethyl linker (enhances conformational flexibility)
    • tert-Butyl carbamate (protecting group for amines)

This compound is primarily used in medicinal chemistry as an intermediate for synthesizing kinase inhibitors or antimicrobial agents due to the pyrimidine scaffold’s bioactivity .

Properties

Molecular Formula

C16H23Cl2N3O3

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-7-5-4-6-12(21)10-23-9-11-8-19-14(18)20-13(11)17/h8,12H,4-7,9-10H2,1-3H3

InChI Key

NREABQLXZXKVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Tables of Comparative Data

Table 1: Molecular Properties of Selected Analogs
Compound Molecular Weight (g/mol) Purity Yield Key Functional Groups
Target Compound 376.28 N/A N/A Dichloropyrimidine, methoxymethyl
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate 376.28 >95% N/A Dichloropyrimidine, methoxymethyl
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate 361.27 95% N/A Dichloropyrimidine, amino linker
Compound 21 334.20 N/A 49% Cyclobutyl, methoxycarbonyl

Biological Activity

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate , with the CAS number 1420986-95-3, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC15H21Cl2N3O3
Molar Mass362.25 g/mol
Density1.284 g/cm³ (predicted)
Boiling Point450.4 °C (predicted)
pKa-2.18 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in cancer treatment and other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative properties . The selectivity index was notably high, suggesting that the compound preferentially targets cancer cells over normal cells.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been reported to inhibit MMP-2 and MMP-9, enzymes that play crucial roles in tumor invasion and metastasis .
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, which is critical for preventing tumor growth and spread.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .

Case Studies

Several case studies have investigated the efficacy of pyrimidine derivatives similar to this compound:

  • Study on MDA-MB-231 Cells : In a controlled experiment, mice inoculated with MDA-MB-231 cells showed reduced lung metastasis after treatment with this class of compounds over a period of 30 days. This suggests potential for therapeutic application in metastatic breast cancer .
  • Comparison with Standard Treatments : In comparative studies with standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound exhibited superior growth inhibition activities against both MCF-7 and MDA-MB-231 cell lines, highlighting its potential as a more effective treatment option .

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